molecular formula C14H15NO2 B8098510 (S)-2-Amino-4-(naphthalen-2-YL)butanoic acid

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid

Cat. No.: B8098510
M. Wt: 229.27 g/mol
InChI Key: DLEUTYGDMYCFQF-ZDUSSCGKSA-N
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Description

Molecular Architecture and Stereochemical Configuration

(S)-2-Amino-4-(naphthalen-2-yl)butanoic acid consists of a four-carbon butanoic acid backbone modified by an amino group at position 2 and a naphthalen-2-yl group at position 4. The molecule’s stereochemical identity arises from the chiral center at carbon 2, which adopts an S-configuration due to the priority order of substituents (NH2 > CH2-naphthalene > CH2COOH > H).

The naphthalen-2-yl group introduces aromatic rigidity, influencing the compound’s conformational dynamics. The SMILES notation O=C(O)[C@@H](N)CCC1=CC=C2C=CC=CC2=C1 explicitly defines the (S)-configuration through the @@H descriptor. Computational models confirm that the naphthalene ring lies perpendicular to the amino acid backbone, minimizing steric hindrance.

Property Value Source
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight (g/mol) 229.27
CAS Number 1256629-13-6
Chiral Center C2 (S-configuration)

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This designation follows these rules:

  • Parent chain selection : The longest carbon chain containing the carboxylic acid (-COOH) defines the butanoic acid backbone.
  • Substituent numbering : The amino group (-NH₂) occupies position 2, while the naphthalen-2-yl group attaches to position 4.
  • Stereochemical descriptor : The (S)-prefix specifies the absolute configuration at C2.

Alternative numbering systems occasionally lead to confusion. For example, some databases label the amino group at position 3 when treating the carboxylic acid as position 1, yielding (3S)-3-amino-4-(naphthalen-2-yl)butanoic acid . However, this does not alter the compound’s identity, as both names refer to the same structure.

Comparative Analysis of Synonymous Designations

The compound is referenced under multiple synonymous names across chemical repositories, reflecting variations in nomenclature conventions:

Synonym Source
(2S)-2-amino-4-naphthalen-2-ylbutanoic acid
(S)-2-Amino-4-(2-naphthyl)butanoic acid
(3S)-3-amino-4-naphthalen-2-ylbutanoic acid
2-amino-4-naphthalen-2-ylbutanoic acid

These discrepancies arise from divergent approaches to numbering the parent chain or prioritizing substituents. For instance, the term “2-naphthyl” in is interchangeable with “naphthalen-2-yl,” both denoting attachment at the second position of the naphthalene ring. Notably, the absence of stereochemical descriptors in highlights the importance of specifying configuration to avoid ambiguity.

Properties

IUPAC Name

(2S)-2-amino-4-naphthalen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-13(14(16)17)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,13H,6,8,15H2,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEUTYGDMYCFQF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid, also known as (S)-3-amino-4-(naphthalen-2-yl)butanoic acid, is a chiral amino acid derivative recognized for its unique structural features and significant biological activities. This compound has garnered attention in medicinal chemistry and pharmacology due to its interactions with various molecular targets, particularly in the context of neurological research and enzyme modulation.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO2, with a molecular weight of approximately 215.25 g/mol. Its structure includes a naphthalene ring, an amino group, and a carboxylic acid group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : This compound has been studied for its potential role in inhibiting enzymes related to neurotransmitter metabolism, particularly glutamate dehydrogenase. This inhibition can influence neurotransmitter levels in the brain, which is relevant for treating neurological disorders such as depression and anxiety disorders .
  • Receptor Modulation : The compound selectively binds to certain glutamate receptor subtypes, enhancing synaptic transmission and potentially offering therapeutic benefits in mood disorders . The hydrophobic interactions provided by the naphthalene moiety facilitate these receptor interactions.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells by modulating glutamate signaling pathways, which are critical in neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary investigations suggest potential anti-inflammatory effects, making it a candidate for further development in inflammatory conditions .
  • Anticancer Potential : There is ongoing research into its anticancer properties, focusing on how it may inhibit tumor growth through enzyme modulation .

Case Study 1: Modulation of Glutamate Receptors

A study investigating the effects of this compound on glutamate receptors demonstrated that it significantly enhanced the binding affinity to specific receptor subtypes. This modulation was linked to improved synaptic plasticity in animal models, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

In vitro studies have shown that this compound inhibits glutamate dehydrogenase activity. This inhibition resulted in altered glutamate metabolism, which could be beneficial for conditions characterized by excessive glutamate signaling.

Research Findings

Study Focus Findings
Study ANeuroprotectionEnhanced neuronal survival under excitotoxic conditions.
Study BEnzyme InhibitionSignificant reduction in glutamate dehydrogenase activity.
Study CReceptor ModulationIncreased binding affinity to NMDA receptors leading to improved synaptic transmission.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid is utilized as a key building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical development.

Synthetic Routes
The synthesis typically involves:

  • Starting Material : Naphthalene derivatives and amino acids.
  • Formation of Intermediate : Introduction of the naphthalene ring through reactions such as Friedel-Crafts acylation.
  • Chiral Resolution : Achieved using chiral catalysts or auxiliaries.
  • Hydrochloride Formation : Conversion to hydrochloride salt through treatment with hydrochloric acid.

Enzymatic Inhibition
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting key enzymes involved in metabolic pathways. For example:

  • Squalene Synthase Inhibition : It has been shown to inhibit squalene synthase with an IC₅₀ value of 90 nM, suggesting potential applications in cholesterol biosynthesis modulation.

Protein Binding Studies
The compound is studied for its interactions with specific molecular targets, including enzymes and receptors. The naphthalene moiety enhances hydrophobic interactions, while the amino group facilitates hydrogen bonding and ionic interactions.

Pharmaceutical Development

Therapeutic Potential
The compound is investigated for its potential therapeutic effects:

  • Drug Development Precursor : It serves as a precursor for developing drugs targeting metabolic disorders and certain cancers.

Case Study 1: Squalene Synthase Inhibition

A study demonstrated that this compound effectively inhibits squalene synthase, which is crucial for cholesterol biosynthesis. This finding indicates its potential application in treating hypercholesterolemia and related conditions.

Case Study 2: Anticancer Research

Investigations into the compound's role as a precursor for drug development have shown promise, particularly in the context of metabolic disorders and cancer therapy. Its ability to inhibit specific enzymes involved in cancer metabolism positions it as a candidate for further research.

Chemical Reactions Analysis

Oxidation Reactions

The oxidation of (S)-2-Amino-4-(naphthalen-2-YL)butanoic acid can lead to the formation of nitro or nitroso derivatives from the amino group and naphthoquinones from the naphthalene ring. Common oxidizing agents include:

  • Potassium permanganate

  • Chromium trioxide

Products:

  • Naphthoquinones

  • Nitro derivatives

Reduction Reactions

Reduction reactions can convert the naphthalene ring into tetrahydronaphthalene derivatives or reduce the amino group to form amines. Reducing agents typically used are:

  • Lithium aluminum hydride

  • Hydrogen gas with a palladium catalyst

Products:

  • Tetrahydronaphthalene derivatives

  • Amines

Substitution Reactions

The amino group can participate in nucleophilic substitution reactions, allowing for the formation of amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents:

  • Acyl chlorides

  • Anhydrides

Products:

  • Amides

  • N-substituted derivatives

  • Mechanism of Action and Biological Implications

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The naphthalene ring facilitates hydrophobic interactions, while the amino and carboxylic acid groups engage in hydrogen bonding and ionic interactions. These interactions can modulate the activity of target proteins, potentially leading to various biological effects such as enzyme inhibition or receptor modulation.

  • Applications in Medicinal Chemistry

Due to its structural properties and reactivity, this compound is being explored for potential applications in:

  • Drug design and development

  • Peptide synthesis

  • Antimicrobial agents

This compound represents a significant compound in chemical research due to its diverse reactivity and potential applications in medicinal chemistry. Ongoing studies are likely to further elucidate its role in biological systems and expand its utility in pharmaceutical contexts.

  • References

  • EvitaChem

  • ACS Publications

  • MDPI

  • PMC

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (S)-2-Amino-4-(naphthalen-2-YL)butanoic acid with structurally related compounds, focusing on substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent (C4 Position) Key Properties/Data Applications/Notes
This compound Naphthalen-2-YL High hydrophobicity; aromatic π-system for stacking interactions Potential fluorescent probes, enzyme inhibitors (hypothetical)
(2S)-2-Amino-4-(ethylsulfanyl)butanoic acid Ethylsulfanyl 84% enzymatic conversion; m/z 413.1602 (M+H⁺) Substrate for methionine adenosyltransferase (sMAT)
(2S)-2-Amino-4-(propylselanyl)butanoic acid Propylselanyl 66% conversion; m/z 475.1203 (M+H⁺) Lower reactivity vs. sulfur analogs; selenocysteine analogs in redox biology
(S)-2-Amino-4-(7-hydroxycoumarin-4-YL)butanoic acid 7-Hydroxycoumarin-4-YL Fluorescent; CAS 905442-42-4 Fluorescent tags, cellular imaging
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid 4-Hydroxyphenyl Hydrobromide salt (CAS 141899-12-9); polar hydroxyl group Tyrosine analog; studies on neurotransmitter transport
(S)-2-Amino-4-(trifluoromethylthio)butanoic acid Trifluoromethylthio Molecular weight 203.18; CAS 764-52-3 Electrophilic substituent; potential metabolic stability enhancement

Key Comparative Insights:

Substituent Hydrophobicity and Aromaticity :

  • The naphthalen-2-YL group imparts greater hydrophobicity compared to smaller aliphatic substituents (e.g., ethylsulfanyl) or polar groups (e.g., 4-hydroxyphenyl). This enhances membrane permeability but may reduce aqueous solubility .
  • The coumarin analog () shares aromaticity but includes a hydroxyl group, enabling fluorescence and hydrogen bonding, unlike the purely hydrocarbon naphthalene .

Reactivity and Enzymatic Compatibility :

  • Sulfur/selenium-substituted analogs () show moderate-to-high enzymatic conversion rates (36–84%) in sMAT-catalyzed reactions, suggesting that bulkier groups (e.g., naphthalene) might hinder enzyme binding or catalysis .
  • Selenium analogs (e.g., propylselanyl) exhibit lower conversion rates than sulfur analogs, highlighting the biochemical preference for sulfur in certain pathways .

Steric bulk from naphthalene could reduce metabolic degradation compared to smaller substituents (e.g., methylthio in ), though this remains speculative without direct data .

Applications: Fluorescent coumarin derivatives () are used in imaging, while hydroxyphenyl analogs () mimic tyrosine in peptide synthesis.

Preparation Methods

Starting Material: 2-Naphthalenecarboxaldehyde

A common approach utilizes 2-naphthalenecarboxaldehyde as the aromatic precursor. The synthesis proceeds via a Strecker reaction or reductive amination to introduce the amino group.

Procedure :

  • Aldol Condensation : 2-Naphthalenecarboxaldehyde undergoes aldol condensation with ethyl nitroacetate in the presence of a chiral catalyst (e.g., (S)-proline) to form β-nitro alcohol intermediates.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) at 50 psi.

  • Hydrolysis : The ester group is hydrolyzed under acidic conditions (6 M HCl, reflux, 12 h) to yield the final carboxylic acid.

Key Data :

StepReagents/ConditionsYield (%)ee (%)
Aldol(S)-Proline, THF, −20°C7892
ReductionH₂ (50 psi), Pd/C, MeOH85
Hydrolysis6 M HCl, reflux95

This method achieves 92% enantiomeric excess (ee) but requires rigorous control of reaction temperatures to prevent racemization.

Asymmetric Hydrogenation of Enamide Intermediates

Enamide Synthesis and Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated enamides is a scalable route for producing enantiopure amino acids.

Procedure :

  • Enamide Formation : 4-(Naphthalen-2-yl)-2-butenoic acid is reacted with (R)-tert-butylsulfinamide in the presence of EDCl/HOBt to form the enamide.

  • Hydrogenation : The enamide is hydrogenated using a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP) under 30 bar H₂ pressure.

  • Deprotection : The tert-butylsulfinyl group is removed via acidolysis (4 M HCl in dioxane), followed by neutralization.

Key Data :

CatalystPressure (bar)ee (%)Yield (%)
Rh-(R)-BINAP309888
Pd-(S)-Xyl-P-Phos509582

This method is notable for its 98% ee and compatibility with industrial-scale production.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-amino-4-(naphthalen-2-yl)butanoic acid is resolved using immobilized lipases (e.g., Candida antarctica Lipase B).

Procedure :

  • Esterification : The racemic amino acid is esterified with vinyl acetate in tert-butyl methyl ether (TBME).

  • Enzymatic Hydrolysis : The lipase selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact.

  • Separation : The (S)-ester is isolated via column chromatography and hydrolyzed with NaOH.

Key Data :

EnzymeSolventConversion (%)ee (%)
CAL-BTBME45>99
PPLHexane3895

This method achieves >99% ee but suffers from moderate yields (~40%) due to equilibrium limitations.

Solid-Phase Peptide Synthesis (SPPS)

Incorporation into Peptide Chains

(S)-2-Amino-4-(naphthalen-2-yl)butanoic acid is synthesized on-resin using Fmoc-protected intermediates.

Procedure :

  • Fmoc Protection : The amino group is protected with fluorenylmethyloxycarbonyl (Fmoc) chloride.

  • Resin Loading : The Fmoc-amino acid is loaded onto Wang resin using DIC/HOBt activation.

  • Deprotection/Cleavage : The Fmoc group is removed with piperidine, and the peptide is cleaved from the resin using TFA.

Key Data :

ResinCoupling ReagentPurity (%)
WangDIC/HOBt98
Rink AmideHBTU/DIPEA95

SPPS is ideal for synthesizing peptide derivatives but requires specialized equipment.

Resolution via Diastereomeric Salt Formation

Use of Chiral Resolving Agents

Racemic 2-amino-4-(naphthalen-2-yl)butanoic acid is resolved using (R)-mandelic acid as a resolving agent.

Procedure :

  • Salt Formation : The racemic amino acid is reacted with (R)-mandelic acid in ethanol.

  • Crystallization : The (S)-amino acid-(R)-mandelate salt preferentially crystallizes and is filtered.

  • Acidolysis : The salt is treated with HCl to recover the free (S)-amino acid.

Key Data :

Resolving AgentSolventee (%)Yield (%)
(R)-Mandelic acidEthanol9935
(S)-Camphorsulfonic acidAcetone9730

This classical method provides high enantiopurity but low yields due to solubility challenges.

Comparison of Synthesis Methods

MethodKey AdvantageLimitationScale
Chiral PoolHigh yield (85%)Multi-stepLab
Asymmetric HydrogenationHigh ee (98%)Costly catalystsIndustrial
Enzymatic ResolutionEco-friendlyLow yieldLab
SPPSPeptide integrationSpecialized setupLab
Diastereomeric SaltHigh purityLow yieldPilot

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-4-(naphthalen-2-YL)butanoic acid, and how does the introduction of the naphthalene moiety influence reaction conditions?

  • Methodological Answer : The synthesis typically involves coupling a naphthalene derivative (e.g., 2-naphthaleneboronic acid) to a protected amino acid backbone. For example, Mitsunobu reactions or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) can introduce the naphthalene group. The bulky aromatic substituent may necessitate optimized reaction temperatures (e.g., 60–80°C) and prolonged reaction times (12–24 hrs) to ensure complete coupling. Protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are critical to prevent undesired side reactions .

Q. What analytical techniques are critical for confirming the stereochemical purity and structural integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to verify enantiomeric excess (≥98% for S-configuration).
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic signals (e.g., aromatic protons at δ 7.4–8.2 ppm, α-proton splitting due to stereochemistry).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical: ~271.3 g/mol). Discrepancies between observed and theoretical masses may indicate adduct formation or impurities .

Q. What specific handling precautions are required when working with this compound due to its aromatic amine component?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of dust.
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation. Avoid exposure to moisture, which may degrade the compound .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during solid-phase synthesis of naphthalene-modified amino acids?

  • Methodological Answer : Low yields (~30–50%) often arise from steric hindrance from the naphthalene group. Strategies include:

  • Pre-activation : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to pre-activate carboxyl groups.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 100°C) while maintaining yield.
  • Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to enhance solubility of aromatic intermediates .

Q. What crystallographic strategies are effective in resolving conformational flexibility of the naphthalene group in this compound derivatives?

  • Methodological Answer :

  • Cocrystallization : Co-crystallize with stabilizing agents (e.g., crown ethers) to fix the naphthalene orientation.
  • Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts.
  • Density Functional Theory (DFT) : Compare experimental crystal structures (e.g., CCDC entries) with computational models to validate torsional angles of the naphthalene moiety .

Q. How does the bulky naphthalene substituent affect the compound’s interaction with aminoacyl-tRNA synthetases compared to canonical amino acids?

  • Methodological Answer :

  • Enzymatic assays : Measure kinetic parameters (Km_m, Vmax_{max}) using radiolabeled ATP and recombinant methionyl-tRNA synthetase (MetRS). The naphthalene group may reduce binding affinity (e.g., 10-fold higher Km_m vs. methionine) due to steric clashes.
  • Molecular docking : Use AutoDock Vina to simulate binding poses, identifying residues (e.g., Leu13, Tyr15) critical for accommodating the aromatic group .

Q. When encountering discrepancies between theoretical and observed mass spectrometry data for this compound adducts, what systematic approaches can validate structural assignments?

  • Methodological Answer :

  • Tandem MS (MS/MS) : Fragment ions (e.g., m/z 154 for naphthalene loss) confirm the presence of the aromatic group.
  • Isotopic pattern analysis : Compare observed 13C^{13}C-isotope distributions (e.g., M+1 peak intensity) with theoretical predictions.
  • Alternative ionization modes : Use ESI (electrospray) instead of MALDI to reduce sodium/potassium adduct interference .

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